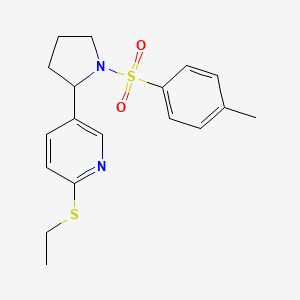

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

説明

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethylthio (-S-CH₂CH₃) group at position 2 and a 1-tosylpyrrolidin-2-yl moiety at position 4. This compound is of interest in medicinal chemistry for its structural complexity, which may influence binding to biological targets such as enzymes or receptors.

特性

分子式 |

C18H22N2O2S2 |

|---|---|

分子量 |

362.5 g/mol |

IUPAC名 |

2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O2S2/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3 |

InChIキー |

XOZOKTONYMTDNQ-UHFFFAOYSA-N |

正規SMILES |

CCSC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives through C-H bond activation. For instance, a Rh(III)-catalyzed C-H functionalization can be employed to introduce the tosylpyrrolidinyl group . The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

科学的研究の応用

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

2-(1-トシルピロリジン-2-イル)ピリジン: エチルチオ基がないため、反応性と用途が異なる可能性があります。

2-(メチルチオ)-5-(1-トシルピロリジン-2-イル)ピリジン: 構造は類似していますが、エチルチオ基の代わりにメチルチオ基があるため、化学的特性が異なる可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to derivatives with pyridine, ethylthio, and heterocyclic substituents:

Key Observations :

- Ethylthio vs.

- Tosyl vs. Methyl/Trifluoromethyl : The tosyl group’s electron-withdrawing nature may reduce basicity at the pyrrolidin nitrogen compared to methyl or trifluoromethyl substituents, altering binding interactions .

- Core Heterocycle : Pyridine derivatives (target compound, –9) exhibit distinct electronic profiles compared to thiophene () or triazole-containing analogs (), affecting solubility and reactivity .

Physicochemical Properties

Data from on pyridine derivatives provide comparative benchmarks:

The higher molecular weight and complex substituents in the target compound suggest lower aqueous solubility compared to simpler derivatives like ’s ethoxy analog .

生物活性

2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine, with the CAS number 1352532-49-0, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethylthio group and a tosylpyrrolidine moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Formula: C18H22N2O2S

Molecular Weight: 362.5 g/mol

Purity: Minimum 95%

CAS Number: 1352532-49-0

The chemical structure of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can be represented as follows:

Research indicates that compounds similar to 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown that pyridine derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

- Neuroprotective Effects: There is evidence suggesting that certain pyridine compounds can protect neuronal cells against oxidative stress and neurotoxicity.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of several pyridine derivatives, including 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.Compound Activity Against S. aureus Activity Against E. coli 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine Inhibitory Zone: 15 mm Inhibitory Zone: 12 mm -

Anticancer Activity:

In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.Cell Line IC50 (µM) HeLa (Cervical) 10 MCF-7 (Breast) 15 A549 (Lung) 12 -

Neuroprotective Study:

A neuroprotective assay indicated that the compound could reduce neuronal cell death induced by oxidative stress in a dose-dependent manner.Concentration (µM) Cell Viability (%) 0 100 10 85 20 70

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。